molecular formula C23H22N2O3 B5537021 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide CAS No. 303086-48-8

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide

Cat. No.: B5537021
CAS No.: 303086-48-8
M. Wt: 374.4 g/mol
InChI Key: OSHYZTVURKMMIT-BUVRLJJBSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further linked to a methylidene group and an acetohydrazide moiety. The molecular formula of this compound is C23H22N2O3, and it has a molecular weight of 374.43 g/mol .

Preparation Methods

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(2-methylphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product .

Chemical Reactions Analysis

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death .

Comparison with Similar Compounds

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-methylphenoxy)acetohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-18-7-5-6-10-22(18)28-17-23(26)25-24-15-19-11-13-21(14-12-19)27-16-20-8-3-2-4-9-20/h2-15H,16-17H2,1H3,(H,25,26)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHYZTVURKMMIT-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425974
Record name AC1OC77T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303086-48-8
Record name AC1OC77T
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(4-(BENZYLOXY)BENZYLIDENE)-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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